molecular formula C9H8BrNO B6322837 6-Bromo-5-methyl-indolin-2-one CAS No. 1260851-75-9

6-Bromo-5-methyl-indolin-2-one

Cat. No. B6322837
CAS RN: 1260851-75-9
M. Wt: 226.07 g/mol
InChI Key: AZELOYIMXKBEDP-UHFFFAOYSA-N
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Description

“6-Bromo-5-methyl-indolin-2-one” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities and applications in the field of material chemistry . The basic structure of these compounds is an indole, oxindole or indoline nucleus .


Synthesis Analysis

The synthesis of “this compound” and its derivatives often involves reactions with electrophilic compounds . For instance, a series of 5-bromosubstituted derivatives of indole phytoalexins were synthesized using a straightforward synthetic approach . Another study reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a slightly twisted dihydroindolone unit . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions for the synthesis of various heterocyclic compounds . Another study reported a novel formal (4 + 1) annulation between N - ( o -chloromethyl)aryl amides and 3-chlorooxindoles .

Scientific Research Applications

Chemical Synthesis and Indole Derivatives

6-Bromo-5-methyl-indolin-2-one, belonging to the indole derivatives, is pivotal in chemical synthesis and medicinal chemistry. Indole synthesis methods have been the center of attention for organic chemists, with numerous methods developed over the years, focusing on the conversion of indolines into indoles, and the reduction of oxindoles to indoles. The comprehensive framework for classifying indole syntheses highlights the importance of indole compounds, including this compound, in organic synthesis and drug discovery (Taber & Tirunahari, 2011).

Antiviral and Anticancer Potential

Indole derivatives have shown immense potential in antiviral and anticancer treatments. They mimic the structure of peptides and bind reversibly to enzymes, providing opportunities for novel drug discoveries with varying modes of action. Indole-containing drugs are present among the top-selling drugs, underscoring their significance in therapeutic applications. The indole scaffold, including this compound, is recognized for its adaptability in synthesizing new compounds with potential clinical applications in cancer therapy (Zhang, Chen, & Yang, 2014).

Immunological and Metabolic Implications

Indole derivatives like this compound play a critical role in the interaction between hosts and microorganisms, affecting immune and metabolic status. These compounds, produced by the metabolism of tryptophan by intestinal microorganisms, maintain intestinal homeostasis and impact liver metabolism and the immune response, presenting therapeutic prospects in intestinal and liver diseases (Li, Zhang, Hu, & Zhao, 2021).

Cancer Theranostics

The integration of this compound in nanoparticles for cancer theranostics is an area of growing interest. These nanoparticles are strategically functionalized to incorporate multiple imaging and therapeutic techniques for cancer diagnosis and treatment, positioning this compound derivatives as a multifunctional theranostic platform in oncology (Wang et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “6-Bromo-2-methyl-2H-indazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-5-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZELOYIMXKBEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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